(2-Cyclopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Cyclopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropyl group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. In this method, a halogenated pyridine derivative undergoes a metal-halogen exchange reaction with an organometallic reagent such as n-butyllithium, followed by the addition of a boron-containing reagent like trimethyl borate .
Another method involves the palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. In this reaction, a halopyridine derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . This method is widely used due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Cyclopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid primarily involves its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the cyclopropyl and methoxycarbonyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
- (2-cyclopropyl-6-(ethyl(methyl)amino)pyridin-4-yl)boronic acid
Uniqueness
(2-Cyclopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to
Properties
Molecular Formula |
C10H12BNO4 |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
(2-cyclopropyl-6-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO4/c1-16-10(13)9-5-7(11(14)15)4-8(12-9)6-2-3-6/h4-6,14-15H,2-3H2,1H3 |
InChI Key |
WHOGANXOMWXAMK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(=O)OC)C2CC2)(O)O |
Origin of Product |
United States |
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